4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
CAS No.:
Cat. No.: VC15984963
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O2 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11) |
| Standard InChI Key | PZZPELHLNOTWTC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2C(=C1C(=O)O)N=CN=C2N |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid, delineates its polycyclic structure. The core consists of a pyrrole ring fused to a pyrimidine ring, with substituents strategically positioned to modulate electronic and steric effects. The carboxylic acid group at the 7-position enhances solubility and provides a handle for further chemical modifications, such as amidation or esterification .
Physicochemical Profile
While the exact molecular formula (CHNO) and weight (220.23 g/mol) are inferred from structural analogs like 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (CHNO, 177.16 g/mol) , the methyl and amino groups likely influence lipophilicity and hydrogen-bonding capacity. The carboxylic acid moiety contributes to an acidic pKa, facilitating ionization under physiological conditions.
Synthesis and Derivative Development
General Synthetic Strategies
Pyrrolopyrimidine derivatives are typically synthesized via multi-step routes involving cyclocondensation reactions. For example, pyrazolo[3,4-d]pyrimidines—structurally related heterocycles—are constructed using annulation strategies between aminopyrazoles and carbonyl compounds . Similarly, the target compound may be synthesized through cyclization of appropriately substituted pyrrole precursors with pyrimidine-building blocks, followed by functionalization at the 4-, 6-, and 7-positions.
Structural Modifications
Derivatives such as 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CHNO, 219.24 g/mol) demonstrate the versatility of the core scaffold. Replacement of the carboxylic acid with a carboxamide group alters pharmacokinetic properties, potentially enhancing blood-brain barrier penetration or metabolic stability.
Biological Activities and Mechanisms
Cyclin-Dependent Kinase (CDK) Inhibition
Though direct evidence is limited, structural analogs suggest that the compound may inhibit CDKs, enzymes critical for cell cycle progression. Pyrazolo[3,4-d]pyrimidines exhibit CDK inhibitory activity by competing with ATP at the kinase active site . The carboxylic acid group in 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid could mimic the phosphate group of ATP, enhancing binding affinity.
Antiproliferative Effects
Related compounds arrest cancer cells in the S-phase and induce apoptosis via caspase activation and Bcl-2 downregulation . For instance, pyrazolo[3,4-d]pyrimidine derivative 7f demonstrated potent cytotoxicity against MTX-resistant MCF-7 breast cancer cells (IC = 2.1 μM) . These findings suggest that the target compound may share similar antiproliferative mechanisms.
Comparative Analysis with Structural Analogs
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